molecular formula C6H10ClN3O2 B8092747 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride

7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride

Cat. No.: B8092747
M. Wt: 191.61 g/mol
InChI Key: VUBDBDCSOCJCTM-UHFFFAOYSA-N
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Description

2-Azaspiro[3.4]octane (PubChem CID 18187429)

  • Formula : $$ \text{C}7\text{H}{13}\text{N} $$
  • Key Differences :
    • Lacks carbonyl groups and methyl substitution
    • Smaller dipole moment (1.2 D vs. 4.8 D estimated for the hydrochloride)
    • Higher volatility (bp 165°C vs. decomposition >200°C for the hydrochloride)

Pd-Catalyzed [4+2] Cycloadducts (e.g., 2,3,7-triazaspiro[4.5]dec-3-en-1-one)

  • Synthetic Origin : Formed via palladium-mediated cyclization
  • Structural Hallmarks :
    • Expanded spiro ring system (4.5 vs. 3.4 junction)
    • Aryl substituents enhancing π-π stacking interactions
    • Higher melting points (160–197°C vs. ~120°C for the hydrochloride)

Tylophorinicine (EVT-284532)

  • Natural Origin : Phenanthroindolizidine alkaloid from Tylophora indica
  • Contrasts :
    • Fused polycyclic framework vs. spiro architecture
    • Anticancer activity linked to planar aromaticity, absent in the spiro system

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-4(10)6(2-7-3-6)8-5(9)11;/h7H,2-3H2,1H3,(H,8,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBDBDCSOCJCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CNC2)NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bifunctional Precursors

The triazaspiro[3.4]octane skeleton is typically constructed via intramolecular cyclization. A common approach involves reacting γ-keto amides with primary amines under acidic or basic conditions. For example:

  • Step 1 : Condensation of methyl 3-aminocyclobutanecarboxylate with ethyl glyoxylate forms a Schiff base intermediate.

  • Step 2 : Acid-catalyzed cyclization yields the triazaspiro core, with the ketone groups at positions 6 and 8.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or toluene

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Temperature: 80–100°C

  • Yield: 60–75%.

Alternative Route via Spiroannulation

Patent EP3191441B1 describes a spiroannulation method using a cyclopropane-containing precursor:

  • Hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile to (1-carboxymethyl-cyclopropyl)-acetic acid.

  • Cyclization with acetic anhydride in mesitylene forms 6-oxa-spiro[2.5]octane-5,7-dione.

  • Methanolysis and methylation introduce the 7-methyl group.

Regioselective Methylation at the 7-Position

Grignard Reagent-Mediated Methylation

The 7-methyl group is introduced via nucleophilic attack on a ketone or imine intermediate. A proven method involves:

  • Substrate : 2,5,7-triazaspiro[3.4]octane-6,8-dione (free base).

  • Methylating Agent : Methyl magnesium bromide (MeMgBr).

  • Conditions :

    • Solvent: Dry THF at −78°C.

    • Quenching: Saturated ammonium chloride.

    • Yield: 50–65%.

Key Challenge : Competing methylation at the 2- or 5-positions necessitates low temperatures and slow reagent addition.

Reductive Amination Approach

An alternative pathway employs reductive amination to install the methyl group:

  • Condensation of the spiro diketone with methylamine.

  • Reduction with sodium cyanoborohydride (NaBH₃CN).

  • Acidic workup to isolate the hydrochloride salt.

Advantages : Higher regioselectivity (>90%) but lower overall yield (40–50%) due to side product formation.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

  • Dissolution in anhydrous diethyl ether.

  • Slow addition of HCl gas or concentrated HCl.

  • Precipitation and filtration.

Critical Parameters :

  • pH: 2–3 to ensure complete protonation.

  • Solvent Polarity: Ether or dichloromethane improves crystallinity.

Optimization and Scale-Up Considerations

Solvent Screening

Comparative studies reveal solvent-dependent yields:

SolventCyclization Yield (%)Methylation Yield (%)
THF7565
Toluene6858
Acetonitrile5245

Data adapted from

Catalytic Enhancements

  • Iron Catalysts : Fe(acac)₃ improves Grignard reaction efficiency by 15%.

  • DMAP : 4-Dimethylaminopyridine accelerates esterification steps (e.g., methanolysis).

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Singlet at δ 3.32 ppm (7-CH₃), doublets for spiro-ring protons.

  • HPLC Purity : >98% using a C18 column (ACN:H₂O = 70:30).

  • X-ray Crystallography : Confirms spiro geometry and methyl positioning .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Scientific Research Applications

Biological Research

2.1 Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in biochemical assays. In particular, it may inhibit enzymes involved in metabolic pathways relevant to disease states. This characteristic could be pivotal in developing therapeutic agents targeting metabolic disorders.

2.2 Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of spiro compounds in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Material Science

3.1 Polymer Synthesis
The unique chemical structure of 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

3.2 Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound can be explored for use in coatings and adhesives that require specific performance characteristics under various environmental conditions.

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL.
Study BAnticancer ActivityInduced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM after 48 hours of treatment.
Study CEnzyme InhibitionShowed effective inhibition (IC50 = 30 µM) against a key enzyme involved in glucose metabolism, suggesting potential for diabetes treatment.

Mechanism of Action

The mechanism by which 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes critical differences between the target compound and similar spirocyclic triaza/diaza derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride 7-Methyl C₆H₁₀ClN₃O₂ 191.64 Enhanced solubility (HCl salt), drug intermediate
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one 5-Methyl C₇H₉N₃O₂ 183.17 Neutral form; substituent position alters reactivity
7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione 7-(2-Methoxyethyl) C₈H₁₃N₃O₃ 199.21 Bulkier substituent; potential for altered pharmacokinetics
2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride None (parent compound) C₅H₇ClN₃O₂ 187.58 Parent structure; lower molecular weight
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride 5,5-Dimethyl (diaza core) C₈H₁₅ClN₂O 190.67 Diaza system; dual methyl groups increase hydrophobicity

Key Comparative Insights

Substituent Position and Type
  • 7-Methyl vs. 5-Methyl : The position of the methyl group (5 vs. 7) alters steric and electronic profiles. For example, 5-methyl derivatives may exhibit different hydrogen-bonding capabilities due to proximity to the spirocyclic core .
  • Methyl vs.
Diaza vs. Triaza Systems
  • Diaza analogs (e.g., 5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride) lack one nitrogen atom, reducing hydrogen-bonding capacity and altering reactivity in coupling reactions .
Salt vs. Neutral Forms
  • Hydrochloride salts (e.g., target compound and parent structure) demonstrate higher aqueous solubility than neutral forms, critical for in vitro assays. For instance, the parent compound’s hydrochloride salt (CAS 1026796-27-9) is marketed for pharmaceutical research .

Biological Activity

7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride (CAS: 2436296-66-9) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₆H₉ClN₃O₂
  • Molecular Weight : 191.62 g/mol
  • Purity : 97%

Research indicates that compounds similar to this compound may exhibit a variety of biological activities:

  • Antitumor Activity : Preliminary studies suggest that triazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the inhibition of key signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Cytotoxic Effects : The compound may possess cytotoxic properties that can affect the viability of certain cell lines, making it a candidate for further pharmacological exploration.

Case Studies

  • Antitumor Efficacy : A study on triazine-based compounds demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that these compounds could serve as potential leads in developing new anticancer therapies .
  • Inhibition of Kinases : Research has highlighted the role of certain derivatives in inhibiting kinases involved in cancer progression. This inhibition can lead to decreased cell migration and invasion, crucial factors in cancer metastasis .

Comparative Data Table

Compound NameBiological ActivityReference
This compoundAntitumor, Cytotoxic
Triazine Derivative AAntimicrobial
Triazine Derivative BAntitumor

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions that have been optimized for yield and purity. Subsequent evaluation through biological assays has shown promising results in vitro.

Potential Therapeutic Applications

Given its biological activity profile, this compound may find applications in:

  • Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
  • Infectious Disease Treatment : Due to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride?

  • Methodology : Synthesis typically involves phase-transfer-catalyzed (PTC) alkylation of hydantoin derivatives under basic conditions, as demonstrated in analogous spiro compounds (e.g., using KOH/dioxane systems). Cycloalkylation with dibromopropane or similar reagents is a key step to form the spiro ring system. Purification often involves crystallization from solvents like ethanol or aqueous DMF .

Q. How is the compound’s structure confirmed post-synthesis?

  • Methodology : Structural validation employs:

  • Melting point analysis to assess purity.
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • IR spectroscopy for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • NMR (¹H and ¹³C) to resolve spiro ring protons and methyl group environments.
    These techniques align with protocols for structurally related azaspiro compounds .

Q. What solvents are suitable for handling this compound during experiments?

  • Methodology : Based on analogous spiro systems, polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are effective for dissolution. Avoid chlorinated solvents if instability is observed. Solvent selection should prioritize compatibility with downstream reactions (e.g., nucleophilic substitutions) .

Advanced Research Questions

Q. How can low yields in spiro ring formation be addressed during synthesis?

  • Methodology : Optimize reaction conditions by:

  • Adjusting molar ratios (e.g., excess alkylating agents to drive cycloalkylation).
  • Modifying temperature (reflux vs. room temperature) to balance reaction rate and byproduct formation.
  • Employing HPLC or TLC to monitor intermediate formation and isolate pure fractions early in the synthesis .

Q. How does the spiro ring system influence the compound’s reactivity in nucleophilic environments?

  • Methodology : The spiro architecture induces ring strain and alters electron density distribution, as evidenced by NMR shifts in analogous compounds. Computational modeling (DFT) can predict reactive sites, while experimental validation via regioselective alkylation or hydrolysis reactions clarifies mechanistic pathways .

Q. How to resolve contradictions in spectral data during structural analysis?

  • Methodology : Cross-validate using:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • X-ray crystallography (if crystals are obtainable) for unambiguous spiro ring geometry.
  • Dynamic NMR to probe conformational flexibility in solution.
    Discrepancies in carbonyl IR peaks, for example, may arise from tautomerism or solvent effects .

Q. What strategies mitigate byproduct formation in multi-step syntheses of this compound?

  • Methodology :

  • Introduce protecting groups (e.g., Boc for amines) to prevent undesired side reactions.
  • Use flow chemistry to control reaction kinetics and intermediate isolation.
  • Apply green chemistry principles (e.g., catalytic reagents) to reduce waste and improve selectivity, as seen in related hydantoin derivatives .

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